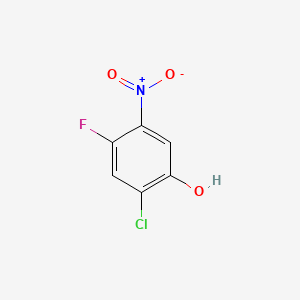

2-Chloro-4-fluoro-5-nitrophenol

Overview

Description

2-Chloro-4-fluoro-5-nitrophenol is an organic compound with the molecular formula C6H3ClFNO3. It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-fluoro-5-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 2-chloro-4-fluorophenol. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The starting material, 2-chloro-4-fluorophenol, is subjected to nitration using nitric acid and sulfuric acid in a continuous flow reactor. The reaction conditions, such as temperature and concentration of reagents, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-nitrophenol undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine, fluorine, and nitro) on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Nitration: Concentrated nitric acid and sulfuric acid.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic Aromatic Substitution: Substituted phenols or anilines.

Reduction: 2-Chloro-4-fluoro-5-aminophenol.

Oxidation: Quinone derivatives.

Scientific Research Applications

Environmental Remediation

One of the prominent applications of 2-chloro-4-fluoro-5-nitrophenol is in environmental bioremediation. Studies have shown that certain bacteria can degrade this compound, making it a target for bioremediation efforts in contaminated sites. For instance, Burkholderia sp. RKJ 800 has been reported to degrade 2-chloro-4-nitrophenol via a hydroquinone pathway, demonstrating its potential use in cleaning up polluted environments .

Case Study: Biodegradation by Burkholderia sp. RKJ 800

- Objective: To evaluate the degradation efficiency of 2-chloro-4-nitrophenol.

- Method: Soil microcosm studies were conducted using bacterial strains capable of degrading the compound.

- Results: The strain effectively reduced the concentration of 2-chloro-4-nitrophenol, indicating its potential for bioremediation applications.

Synthetic Intermediate

This compound serves as a synthetic intermediate in the production of various pharmaceuticals and agrochemicals. Its unique structure allows it to participate in nucleophilic substitution reactions, leading to the formation of more complex compounds.

Applications in Synthesis:

- Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).

- Agrochemicals: Acts as an intermediate in developing herbicides and pesticides.

Toxicological Studies

Due to its toxicity profile, this compound is also utilized in toxicological research to study its effects on biological systems. It has been shown to cause somnolence and dermatitis in animal models . Understanding its toxicological impact is crucial for assessing risks associated with exposure.

Toxicological Data

The following table summarizes key toxicological findings related to this compound:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-nitrophenol involves its interaction with specific molecular targets and pathways:

Nucleophilic Aromatic Substitution: The electron-withdrawing groups on the benzene ring activate it towards nucleophilic attack, leading to the formation of substitution products.

Reduction: The nitro group is reduced to an amino group, which can further participate in various biochemical reactions.

Comparison with Similar Compounds

2-Chloro-4-fluoro-5-nitrophenol can be compared with other similar compounds, such as:

4-Chloro-2-fluoro-5-nitrotoluene: Similar structure but with a methyl group instead of a hydroxyl group.

4-Chloro-2-fluoro-1-nitrobenzene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

2-Fluoro-4-methyl-6-nitrophenol: Contains a methyl group instead of a chlorine atom, affecting its reactivity and applications.

The unique combination of chlorine, fluorine, and nitro groups in this compound makes it a valuable compound in various fields of research and industry.

Biological Activity

2-Chloro-4-fluoro-5-nitrophenol (C₆H₃ClFNO₃), a compound with significant biological activity, is primarily recognized for its interactions with various enzymes and cellular components. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₃ClFNO₃

- CAS Number : 84478-75-1

- Appearance : Brown solid powder

- Melting Point : 99 - 101 °C

The structure includes a chlorine atom at the second position, a fluorine atom at the fourth position, and a nitro group at the fifth position. These substituents enhance the compound's reactivity, particularly its nucleophilicity due to the electron-withdrawing nature of the nitro group.

The biological activity of this compound is characterized by its ability to disrupt normal cellular functions through several mechanisms:

- Enzyme Interaction : The compound interacts with nitroreductase enzymes, leading to the formation of 2-chloro-5-hydroxylaminophenol via reductive processes. This interaction can significantly impact cellular metabolism and signaling pathways.

- Cellular Toxicity : Due to its reactive nature, this compound can induce cellular damage. Studies indicate that it may interfere with gene expression and metabolic processes, potentially leading to cytotoxic effects.

- Biodegradation Pathways : Research has identified specific bacterial strains capable of degrading this compound. For instance, Burkholderia sp. RKJ 800 utilizes this compound as a sole carbon source, degrading it via the hydroquinone pathway and producing metabolites such as chlorohydroquinone (CHQ) and hydroquinone (HQ) .

The compound plays a role in various biochemical reactions, including:

- Metabolic Pathways : It is involved in pathways that lead to its degradation in certain bacteria. For example, Cupriavidus sp. strain CNP-8 has been shown to upregulate genes associated with the catabolism of this compound .

Cellular Effects

The compound affects various cell types and processes:

- Gene Expression : It influences the expression of genes related to its degradation, indicating an adaptive response in microbial systems .

Case Studies

- Degradation by Bacteria : A study isolated Burkholderia sp. RKJ 800 from pesticide-contaminated soil, demonstrating its ability to degrade this compound effectively. The degradation process was monitored using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .

- Kinetic Studies : Research on Cupriavidus sp. strain CNP-8 revealed that degradation kinetics varied with substrate concentration. The maximum degradation rate was observed at lower concentrations, indicating toxicity at higher levels .

Applications

This compound has several applications across different fields:

- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules.

- Biological Research : Its potential antimicrobial and antifungal properties are under investigation for possible therapeutic applications.

- Environmental Remediation : The compound's biodegradation by specific bacterial strains presents opportunities for bioremediation strategies in contaminated environments .

Q & A

Basic Research Questions

Q. What are the key substituents in 2-Chloro-4-fluoro-5-nitrophenol, and how do they influence its reactivity?

The compound features nitro (-NO₂), chloro (-Cl), and fluoro (-F) groups at positions 5, 2, and 4, respectively, on the phenol ring. The nitro group is a strong electron-withdrawing group (EWG), directing electrophilic substitution to the meta position and increasing acidity. The chloro and fluoro substituents further modulate electronic effects: chlorine provides moderate electron withdrawal and steric bulk, while fluorine enhances stability via inductive effects. This unique arrangement increases electrophilicity at reactive sites, making the compound suitable for nucleophilic displacement reactions (e.g., etherification) .

Q. What synthetic routes are commonly employed for preparing this compound?

A widely cited method involves reacting the compound with haloacetic esters in the presence of a base (e.g., anhydrous K₂CO₃) and polar aprotic solvents like dimethylformamide (DMF). For example, in Williamson ether synthesis, this compound reacts with amyl 2-chloroacetate at 50–60°C for 4 hours. Post-reaction purification includes extraction with ethyl acetate, aqueous washing, and silica gel chromatography .

Q. How can researchers characterize the purity and structure of this compound post-synthesis?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions via chemical shifts (e.g., nitro group deshields adjacent protons).

- HPLC or GC-MS : For purity assessment, leveraging retention times and mass fragmentation patterns.

- Thin-layer chromatography (TLC) : To monitor reaction progress and isolate intermediates.

Structural validation can also involve comparing experimental data with computational predictions (e.g., SMILES:

C1=C(C=C(C(=C1F)O)Cl)[N+](=O)[O-]) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in Williamson ether synthesis?

Variables to optimize include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Temperature : Maintaining 50–60°C prevents side reactions (e.g., nitro group reduction).

- Base stoichiometry : Excess K₂CO₃ ensures deprotonation of the phenolic -OH.

- Purification : Column chromatography with silica gel improves purity, while distillation is less effective due to thermal sensitivity .

Q. What strategies resolve contradictory spectral data during structural elucidation of halogenated nitrophenols?

Contradictions may arise from overlapping NMR peaks or ambiguous mass fragments. Solutions include:

- Isotopic labeling : Fluorine (¹⁹F NMR) and chlorine (³⁵Cl/³⁷Cl isotopic patterns in MS) provide distinct signatures.

- 2D NMR techniques : COSY and NOESY clarify coupling between adjacent substituents.

- Computational modeling : Compare experimental IR or UV-Vis spectra with density functional theory (DFT) predictions .

Q. What mechanisms underlie the potential toxicity of this compound in biological systems?

The nitro group (-NO₂) can undergo enzymatic reduction to form reactive nitroso (-NO) or hydroxylamine (-NHOH) intermediates, which may bind to DNA or proteins, causing oxidative stress. Fluorine’s electronegativity enhances metabolic stability, prolonging exposure. Chlorine contributes to lipophilicity, facilitating membrane penetration. Toxicity studies should include Ames tests for mutagenicity and in vitro cytotoxicity assays (e.g., HepG2 cell viability) .

Q. Methodological Considerations

- Handling contradictions : Cross-validate data across multiple techniques (e.g., NMR, HPLC, X-ray crystallography) and consult literature on structurally similar compounds (e.g., 2-chloro-6-fluoro-4-nitrophenol) .

- Safety protocols : Use PPE (gloves, goggles) due to potential toxicity and avoid inhalation of nitro compound dust .

Properties

IUPAC Name |

2-chloro-4-fluoro-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWVMCKMQMJQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50233462 | |

| Record name | Phenol, 2-chloro-4-fluoro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84478-75-1 | |

| Record name | Phenol, 2-chloro-4-fluoro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-chloro-4-fluoro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-fluoro-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.